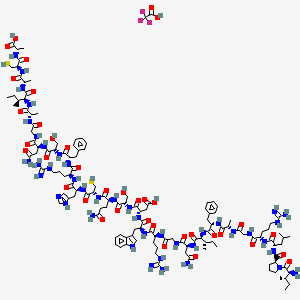

H-Ile-Pro-Leu-Arg-Gly-Ala-Phe-Ile-Asn-Gly-Arg-Trp-Asp-Ser-Gln-Cys-His-Arg-Phe-Ser-Asn-Gly-Ala-Ile-Ala-Cys-Ala-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urumin (sel de trifluoroacétate) est un peptide de défense de l’hôte virucide à 27 acides aminés naturellement présent contre le virus de la grippe A humaine. Il a été découvert et isolé dans la peau de Hydrophylax bahuvistara, une espèce de grenouille trouvée dans le sud de l’Inde, par une équipe de chercheurs de l’Université Emory . Urumin cible spécifiquement la tige de l’hémagglutinine H1 dans un essai antiviral utilisant un virus chimérique et dans un essai ELISA, détruisant activement les virions de la grippe .

Méthodes De Préparation

La préparation d’urumin (sel de trifluoroacétate) implique la synthèse du peptide suivie de sa purification et de sa conversion en forme de sel de trifluoroacétate. L’acide trifluoroacétique (TFA) est couramment utilisé dans le processus de fabrication pour libérer les peptides synthétisés des résines en phase solide. Le TFA ou l’acétate est également utilisé pendant la purification par CLHP en phase inverse des peptides . La voie de synthèse implique généralement la synthèse peptidique en phase solide (SPPS), où le peptide est assemblé étape par étape sur un support solide. Après la synthèse, le peptide est clivé de la résine et purifié par CLHP. Le produit final est ensuite converti en forme de sel de trifluoroacétate par traitement avec du TFA .

Analyse Des Réactions Chimiques

Urumin (sel de trifluoroacétate) subit diverses réactions chimiques, notamment :

Oxydation : Urumin peut subir des réactions d’oxydation, en particulier au niveau des acides aminés contenant du soufre comme la cystéine.

Réduction : Des réactions de réduction peuvent être utilisées pour rompre les ponts disulfures au sein du peptide.

Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier celles contenant des groupes réactifs comme les groupes hydroxyle ou amine.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène pour l’oxydation, des réducteurs comme le dithiothréitol (DTT) pour la réduction et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Urumin (sel de trifluoroacétate) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.

Biologie : Urumin est étudié pour son rôle dans les mécanismes de défense de l’hôte et son interaction avec les protéines virales.

Médecine : Il a des applications thérapeutiques potentielles en tant qu’agent antiviral contre le virus de la grippe A.

Industrie : Urumin peut être utilisé dans le développement de médicaments antiviraux et dans l’étude des thérapeutiques à base de peptides

Applications De Recherche Scientifique

Urumin (trifluoroacetate salt) has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Urumin is studied for its role in host defense mechanisms and its interaction with viral proteins.

Medicine: It has potential therapeutic applications as an antiviral agent against influenza A virus.

Industry: Urumin can be used in the development of antiviral drugs and in the study of peptide-based therapeutics

Mécanisme D'action

Le mécanisme d’action d’urumin (sel de trifluoroacétate) implique son interaction avec la tige de l’hémagglutinine H1 du virus de la grippe. Urumin inhibe la croissance virale en détruisant physiquement les virions de la grippe A. Il réduit les titres viraux et protège les souris naïves de doses d’infection par le virus de la grippe A aussi élevées que 2 fois la DL50 . Les cibles moléculaires et les voies impliquées comprennent la protéine hémagglutinine du virus de la grippe, qui est essentielle à l’entrée du virus dans les cellules hôtes .

Comparaison Avec Des Composés Similaires

Urumin (sel de trifluoroacétate) peut être comparé à d’autres peptides antiviraux similaires. Certains composés similaires comprennent :

Défensines : Ce sont des peptides de défense de l’hôte ayant une activité antimicrobienne à large spectre.

Cathélicidines : Une autre classe de peptides antimicrobiens ayant des propriétés antivirales.

Magainines : Des peptides antimicrobiens isolés de la peau de grenouille, similaires à l’urumin par leur source et leur fonction.

Urumin est unique en son ciblage spécifique de la tige de l’hémagglutinine H1 et de son activité antivirale puissante contre le virus de la grippe A .

Propriétés

Formule moléculaire |

C131H199F3N42O37S2 |

|---|---|

Poids moléculaire |

3075.4 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C129H198N42O35S2.C2HF3O2/c1-13-63(6)100(133)125(204)171-43-27-37-92(171)122(201)163-80(44-62(4)5)112(191)154-76(34-24-40-141-127(134)135)106(185)145-54-96(177)149-66(9)103(182)157-82(46-71-30-20-17-21-31-71)117(196)170-102(65(8)15-3)124(203)164-86(50-95(132)176)108(187)147-56-98(179)153-77(35-25-41-142-128(136)137)109(188)159-83(47-72-52-144-75-33-23-22-32-74(72)75)114(193)162-87(51-99(180)181)116(195)166-88(57-172)118(197)156-79(38-39-93(130)174)111(190)168-91(60-208)121(200)160-84(48-73-53-140-61-148-73)115(194)155-78(36-26-42-143-129(138)139)110(189)158-81(45-70-28-18-16-19-29-70)113(192)165-89(58-173)119(198)161-85(49-94(131)175)107(186)146-55-97(178)150-67(10)105(184)169-101(64(7)14-2)123(202)151-68(11)104(183)167-90(59-207)120(199)152-69(12)126(205)206;3-2(4,5)1(6)7/h16-23,28-33,52-53,61-69,76-92,100-102,144,172-173,207-208H,13-15,24-27,34-51,54-60,133H2,1-12H3,(H2,130,174)(H2,131,175)(H2,132,176)(H,140,148)(H,145,185)(H,146,186)(H,147,187)(H,149,177)(H,150,178)(H,151,202)(H,152,199)(H,153,179)(H,154,191)(H,155,194)(H,156,197)(H,157,182)(H,158,189)(H,159,188)(H,160,200)(H,161,198)(H,162,193)(H,163,201)(H,164,203)(H,165,192)(H,166,195)(H,167,183)(H,168,190)(H,169,184)(H,170,196)(H,180,181)(H,205,206)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143);(H,6,7)/t63-,64-,65-,66-,67-,68-,69-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-;/m0./s1 |

Clé InChI |

PSPJJHDOHOIWPQ-OAFZAIBGSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B10788266.png)

![6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine](/img/structure/B10788269.png)

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B10788271.png)

![1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788279.png)

![Methyl 17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B10788329.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788339.png)

![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)

![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)